N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyridazin-3-amine
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Overview
Description
N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzyl group, a piperazine ring, and a thiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core.
Attachment of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group is attached through acylation reactions, often using thiophene-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group or the pyridazine ring.
Substitution: The benzyl group and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyridazin-3-amine
- N-Benzyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazin-3-amine
Uniqueness
N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the thiophene-2-carbonyl group, which imparts distinct electronic and steric properties. This makes the compound potentially more effective in certain biological applications compared to its analogs with different carbonyl substituents.
Properties
Molecular Formula |
C20H21N5OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H21N5OS/c26-20(17-7-4-14-27-17)25-12-10-24(11-13-25)19-9-8-18(22-23-19)21-15-16-5-2-1-3-6-16/h1-9,14H,10-13,15H2,(H,21,22) |
InChI Key |
YWIQXUPNUGOQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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